molecular formula C9H11NO5S B3060547 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid CAS No. 51887-56-0

2-Methoxy-5-((methylamino)sulphonyl)benzoic acid

Cat. No. B3060547
CAS RN: 51887-56-0
M. Wt: 245.25 g/mol
InChI Key: TWDGNKWWKCGFNH-UHFFFAOYSA-N
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Description

2-Methoxy-5-((methylamino)sulphonyl)benzoic acid is a chemical compound with the molecular formula C9H11NO5S . It is an important intermediate for the synthesis of sulpiride, a drug used for the treatment of psychiatric disorders such as schizophrenia and depression .


Synthesis Analysis

The synthesis of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid generally consists of four reactive steps: etherification, sulfonyl chloride formation, amination, and esterification . The precursor for the synthesis is salicylic acid . After optimization of reaction conditions such as molar ratio, reaction time, and reaction temperature, the yield of the four-step reactions can be improved .


Molecular Structure Analysis

The molecular structure of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid consists of a benzene ring substituted with a methoxy group, a sulfonyl group, and a carboxylic acid group . The molecular weight of the compound is 245.25 g/mol.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid include etherification, sulfonyl chloride formation, amination, and esterification . The yield of these reactions can be improved by optimizing the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid include a molecular weight of 245.25 g/mol and a molecular formula of C9H11NO5S . More detailed physical and chemical properties may require specific experimental measurements.

Scientific Research Applications

Hypoglycemic Activity

2-Methoxy-5-((methylamino)sulphonyl)benzoic acid derivatives have been studied for their hypoglycemic activities. Research indicates that these compounds show significant hypoglycemic potency when certain modifications are made, such as altering the carboxyl group or benzamide ring. This can lead to compounds that are highly active in lowering blood glucose levels (Grell et al., 1998), (Brown & Foubister, 1984).

Analytical Chemistry

In the field of analytical chemistry, these derivatives have been utilized for the quantitative analysis in body fluids, such as in the detection and measurement of certain drugs like sulpiride (Alfredsson, Sedvall, & Wiesel, 1979).

Agricultural Research

Some studies have explored the use of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid derivatives in agriculture, particularly in inducing male sterility in crops like Brassica napus L. for hybrid seed production (Yu et al., 2006).

Medicinal Chemistry

In medicinal chemistry, these compounds are synthesized and characterized for potential biological activities, such as antibacterial properties (Awad et al., 2019).

Pharmaceutical Intermediates

These derivatives are also significant in the synthesis of pharmaceutical intermediates for drugs like cardiotonic Sulmazole and Isomazole (Lomov, 2019).

Isotope Labeling

The incorporation of isotopes like deuterium and tritium into these compounds has been researched, providing important tools for biochemical and pharmacological studies (Shevchenko, Nagaev, & Myasoedov, 2014).

Toxicity Assessment

Studies have assessed the toxicity of benzoic acid derivatives, including 2-methoxy-5-sulfamoylbenzoic acids, especially focusing on their impact on the hepatorenal system when administered orally (Gorokhova et al., 2020).

Pesticide Development

Research in pest control has led to the development of various derivatives of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid, targeting new agents for pest management (Cremlyn, 1968).

Future Directions

The future directions for the use of 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid could include its application in the synthesis of other pharmaceutical compounds. Its role as an intermediate in the synthesis of sulpiride suggests potential uses in the development of treatments for other psychiatric disorders .

properties

IUPAC Name

2-methoxy-5-(methylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-10-16(13,14)6-3-4-8(15-2)7(5-6)9(11)12/h3-5,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDGNKWWKCGFNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199843
Record name 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60199843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-((methylamino)sulphonyl)benzoic acid

CAS RN

51887-56-0
Record name 2-Methoxy-5-[(methylamino)sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51887-56-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid
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Record name 2-Methoxy-5-((methylamino)sulphonyl)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-5-[(methylamino)sulphonyl]benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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